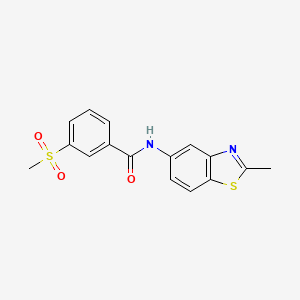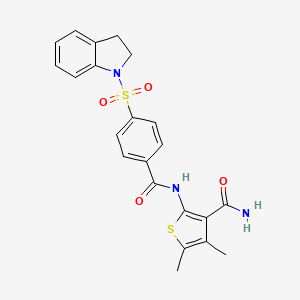![molecular formula C20H19N3O5S B3297840 N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(pyridin-2-ylmethyl)ethanediamide CAS No. 896316-40-8](/img/structure/B3297840.png)
N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(pyridin-2-ylmethyl)ethanediamide
Übersicht
Beschreibung
N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(pyridin-2-ylmethyl)ethanediamide, commonly known as FTY720, is a synthetic compound that has been developed as an immunosuppressant drug. It was first discovered in 1992 by a Japanese researcher, Yoshitomi Pharmaceutical Industries, and later developed by Novartis. FTY720 has been found to have potential therapeutic applications in various diseases, including multiple sclerosis, organ transplantation, and cancer.
Wirkmechanismus
The mechanism of action of FTY720 involves the activation of sphingosine-1-phosphate receptors (S1PRs) in the body. FTY720 is phosphorylated in the body to form FTY720-phosphate, which binds to S1PRs and induces internalization of the receptors. This leads to the sequestration of lymphocytes in the lymph nodes, preventing their migration to the site of inflammation or organ transplantation. The sequestration of lymphocytes also leads to the reduction of inflammation and autoimmune responses.
Biochemical and Physiological Effects:
FTY720 has been found to have several biochemical and physiological effects in the body. It has been shown to reduce the levels of pro-inflammatory cytokines and chemokines, leading to a reduction in inflammation. FTY720 has also been found to reduce the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes, leading to a reduction in oxidative stress. Additionally, FTY720 has been shown to modulate the immune system by reducing the proliferation of lymphocytes and inducing apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
FTY720 has several advantages for lab experiments. It is a well-characterized compound with a known mechanism of action, making it easy to study. FTY720 is also readily available commercially, making it easy to obtain for lab experiments. However, FTY720 has several limitations for lab experiments. It is a complex compound to synthesize, requiring several purification steps to obtain the pure compound. Additionally, FTY720 has low solubility in water, making it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of FTY720. One potential direction is the development of FTY720 analogs with improved solubility and pharmacokinetic properties. Another direction is the study of FTY720 in combination with other drugs for the treatment of various diseases. Additionally, the study of FTY720 in animal models of disease could provide valuable insights into its therapeutic potential. Finally, the study of the long-term effects of FTY720 on the immune system and other physiological processes could provide important information for its clinical use.
Wissenschaftliche Forschungsanwendungen
FTY720 has been extensively studied for its therapeutic potential in various diseases. It has been found to be effective in treating multiple sclerosis by reducing the inflammation and demyelination of nerve cells. FTY720 has also been shown to have immunosuppressive effects, making it a potential candidate for organ transplantation. Additionally, FTY720 has been found to have anti-cancer properties, making it a promising drug for cancer treatment.
Eigenschaften
IUPAC Name |
N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(pyridin-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S/c24-19(22-13-15-7-4-5-11-21-15)20(25)23-14-18(17-10-6-12-28-17)29(26,27)16-8-2-1-3-9-16/h1-12,18H,13-14H2,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGYTQNUJBSCMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C(=O)NCC2=CC=CC=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B3297777.png)
![2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3297790.png)
![2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B3297801.png)
![6-(4-Butylphenyl)-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3297807.png)

![N-(4-bromo-3-methylphenyl)-2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3297832.png)
![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(pyridin-4-ylmethyl)ethanediamide](/img/structure/B3297846.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide](/img/structure/B3297847.png)
![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-N'-(pyridin-3-ylmethyl)ethanediamide](/img/structure/B3297853.png)
![N1-(2-methoxyphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B3297858.png)
![N-(2-methoxy-5-methylphenyl)-N'-{2-[2-(4-methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide](/img/structure/B3297860.png)
![6-(4-Ethoxyphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3297866.png)